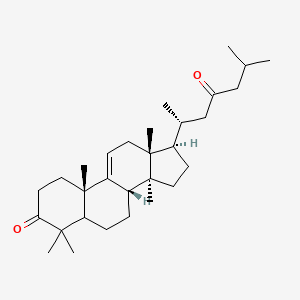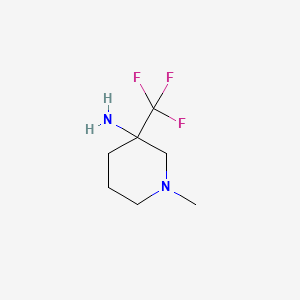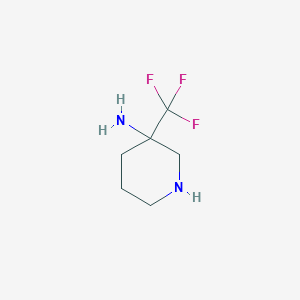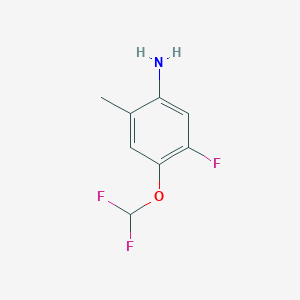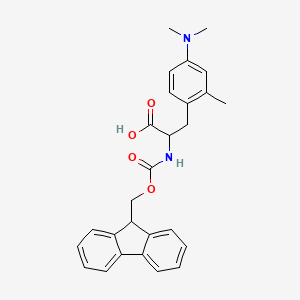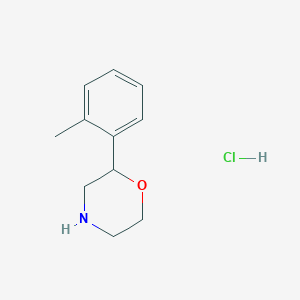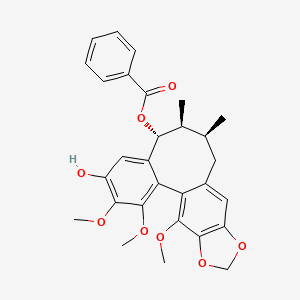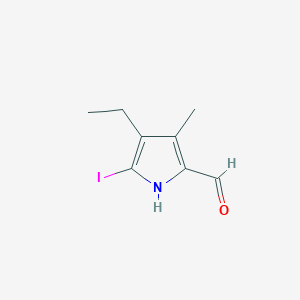
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with ethyl, iodo, and methyl groups, as well as an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of Substituents: The ethyl, iodo, and methyl groups can be introduced through various substitution reactions.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carboxylic acid
Reduction: 4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
Scientific Research Applications
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-3-methyl-1H-pyrrole-2-carbaldehyde: Lacks the iodo substituent, which may affect its reactivity and biological activity.
5-Iodo-3-methyl-1H-pyrrole-2-carbaldehyde: Lacks the ethyl substituent, which may influence its solubility and interaction with biological targets.
4-Ethyl-5-iodo-1H-pyrrole-2-carbaldehyde: Lacks the methyl substituent, which may impact its steric properties and reactivity.
Uniqueness
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the iodo group, in particular, can enhance its reactivity in substitution reactions and its potential as a radiolabeling agent in biological studies .
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
4-ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H10INO/c1-3-6-5(2)7(4-11)10-8(6)9/h4,10H,3H2,1-2H3 |
InChI Key |
XPJLAZIBJNTLLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1C)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


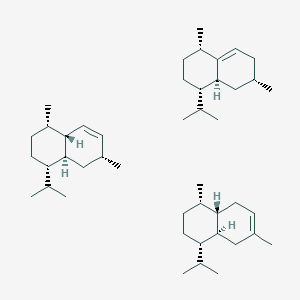
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)
![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
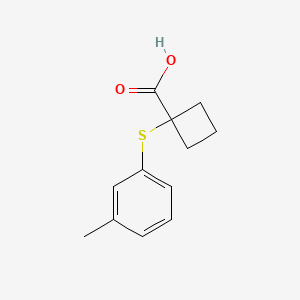
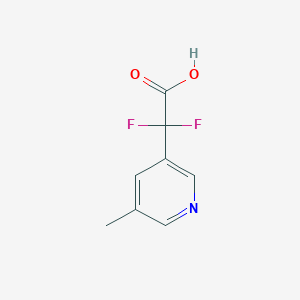
![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate](/img/structure/B15239068.png)
![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
